1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane
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Overview
Description
1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and an azepane ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane typically involves the reaction of 2,6-dimethylphenylpiperazine with azepane-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is typically subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}hexane
- 1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}octane
Uniqueness
1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the piperazine and azepane rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
azepan-1-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-16-8-7-9-17(2)18(16)20-12-14-22(15-13-20)19(23)21-10-5-3-4-6-11-21/h7-9H,3-6,10-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFCGQDPAZYTAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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